molecular formula C9H9NO B1611968 4-(Hydroxymethyl)-3-methylbenzonitrile CAS No. 227094-07-7

4-(Hydroxymethyl)-3-methylbenzonitrile

Cat. No.: B1611968
CAS No.: 227094-07-7
M. Wt: 147.17 g/mol
InChI Key: FWFZOFOJIGRTLM-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-methylbenzonitrile is an organic compound characterized by a benzene ring substituted with a hydroxymethyl group and a methyl group at the 4 and 3 positions, respectively, and a nitrile group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3-methylbenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylbenzonitrile.

    Hydroxymethylation: The nitrile compound undergoes hydroxymethylation, where a hydroxymethyl group is introduced at the 4-position of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-3-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-3-methylbenzonitrile.

    Reduction: 4-(Hydroxymethyl)-3-methylbenzylamine.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

4-(Hydroxymethyl)-3-methylbenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-methylbenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)-2-methylbenzonitrile: Similar structure but with the methyl group at the 2-position.

    4-(Hydroxymethyl)-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of a methyl group at the 3-position.

Uniqueness

4-(Hydroxymethyl)-3-methylbenzonitrile is unique due to the specific positioning of the hydroxymethyl and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

4-(hydroxymethyl)-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFZOFOJIGRTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592838
Record name 4-(Hydroxymethyl)-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227094-07-7
Record name 4-(Hydroxymethyl)-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Charge methyl 4-cyano-2-methylbenzoate (627 mg, 3.57 mmol), THF (12 mL) and ethanol (12 mL) to a flask, followed by CaCl2 (418 mg, 3.57 mmol) and NaBH4 (265 mg, 7.16 mmol). The mixture was then stirred at room temperature overnight. Water was added, and the mixture was extracted with ethyl acetate. The organic extract was concentrated and purified by flash column chromatograph to give 325 mg of the title compound (62%). 1H NMR (300 MHz, CDCl3): δ 1.83 (1H, t, J=5.4 Hz), 2.33 (3H, s), 4.75 (2H, d, J=5.4 Hz), 7.43 (1H, s), 7.52-7.56 (2H, m).
Quantity
627 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
418 mg
Type
reactant
Reaction Step Two
Name
Quantity
265 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
62%

Synthesis routes and methods II

Procedure details

3-Methyl-4-vinylbenzonitrile (0.40 g; 2.8 mmol; from step (i) above) was dissolved in 50 mL of methanol and cooled to −70° C. Ozone (2 eq.) was bubbled through, and then 0.20 g (5.3 mmol) of sodium borohydride and 5 mL of water were added and the cooling bath was removed. After 4 h the methanol was evaporated and the residue was partitioned between 1M HCl and ether. The aqueous layer was extracted twice with ether and the combined organic phase was washed with water, dried (Na2SO4) and evaporated to yield 0.37 g (90%) of the desired product, which was used in the next step without further purification.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

A mixture of (4-bromo-2-methylphenyl)methanol (603 mg, 3.0 mmol), Pd2(dba)3 (110 mg, 0.12 mmol), S-Phos (99 mg, 0.24 mmol) and zinc cyanide (421 mg, 3.6 mmol) was prepared in a mixture of DMF/water (99:1, 5 mL) under nitrogen atmosphere and heated at 130° C. for 30 minutes under microwave irradiation. The suspension was filtered through a Celite pad and the filter-cake washed with EtOAc. The filtrate was washed with water and brine. The organic phase was passed through a hydrophobic frit and the solvent evaporated in vacuo. The residue was purified by flash chromatography (silica, petrol ether/EtOAc) to give the title compound. 1H NMR (CDCl3, 400 MHz) δ 7.58-7.48 (2H, m), 7.44 (1H, s), 4.75 (2H, d, J=5.5 Hz), 2.33 (3H, s), 1.85-1.78 (1H, m).
Quantity
603 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
421 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-3-methylbenzonitrile
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